Antitrypanosomal agent 16
Description
Pathogen Biology and Disease Manifestations
The causative agents of HAT are two subspecies of Trypanosoma brucei: Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense. who.int T. b. gambiense is found in West and Central Africa and is responsible for over 92% of reported cases, causing a chronic form of the disease. who.intwikipedia.org In contrast, T. b. rhodesiense, found in Eastern and Southern Africa, causes an acute illness that progresses much more rapidly. who.int
The disease progresses in two distinct stages. wikipedia.org The initial, or hemolymphatic, stage occurs after the parasite multiplies in subcutaneous tissues, blood, and lymph. who.int This stage is characterized by non-specific symptoms such as intermittent fever, headaches, joint pain, and itching. who.intwikipedia.org A characteristic sign, though not always present, is the swelling of the posterior cervical lymph nodes, known as Winterbottom's sign. frontiersin.org
The second, or meningoencephalitic, stage begins when the parasites cross the blood-brain barrier and invade the central nervous system (CNS). who.intwikipedia.org This leads to more severe neurological and psychiatric symptoms, including confusion, behavioral changes, poor coordination, and sensory disturbances. who.int A hallmark of this late stage is the disruption of the sleep-wake cycle, which gives the disease its name, "sleeping sickness". who.int
Table 1: Comparison of Human African Trypanosomiasis Forms
| Feature | Trypanosoma brucei gambiense HAT | Trypanosoma brucei rhodesiense HAT |
|---|---|---|
| Geographic Distribution | West and Central Africa | Eastern and Southern Africa |
| Percentage of Cases | >92% who.int | 8% who.int |
| Disease Course | Chronic, progresses over months to years who.int | Acute, progresses over weeks to months who.int |
| Initial Symptoms | Mild and non-specific frontiersin.org | Severe and emerge a few weeks or months after infection who.intwho.int |
| Progression to Stage 2 | Average of 300-500 days frontiersin.org | Estimated 21-60 days frontiersin.org |
| Reservoir | Primarily humans | Wild and domestic animals who.int |
Limitations of Current Chemotherapy
For decades, the treatment of HAT has relied on a small number of drugs, many of which were developed mid-20th century. researchgate.net This limited arsenal (B13267) presents significant challenges, including issues of toxicity, complex administration, and emerging parasite resistance. researchgate.netnih.gov The choice of drug depends on the subspecies of the parasite and the stage of the disease. nih.gov
Drugs for the first stage, such as pentamidine (B1679287) (for T. b. gambiense) and suramin (B1662206) (for T. b. rhodesiense), are generally effective but are unable to cross the blood-brain barrier, rendering them ineffective for the second stage of the disease. nih.govoup.com
Treatment of the second stage is more problematic. Melarsoprol, an arsenic derivative, is effective against both subspecies in the late stage but is highly toxic, causing a fatal reactive encephalopathy in a significant percentage of patients. researchgate.netoup.com Eflornithine is a safer alternative for late-stage T. b. gambiense infection but requires a demanding regimen of intravenous infusions, which is difficult to implement in the resource-poor settings where the disease is most prevalent. researchgate.netnih.gov Furthermore, the nifurtimox-eflornithine combination therapy (NECT), while an improvement, is still complex to administer. mdpi.com The emergence of drug-resistant trypanosome strains further complicates the therapeutic landscape, threatening the efficacy of these established treatments. researchgate.netfao.org
Table 2: Limitations of Key Antitrypanosomal Drugs
| Drug | Stage of Use | Key Limitations |
|---|---|---|
| Pentamidine | Stage 1 (T.b. gambiense) | Ineffective for stage 2; cannot cross the blood-brain barrier. nih.gov |
| Suramin | Stage 1 (T.b. rhodesiense) | Ineffective for stage 2; does not pass into the cerebrospinal fluid. nih.govoup.com |
| Melarsoprol | Stage 2 | High toxicity; can cause fatal reactive encephalopathy. researchgate.netoup.com |
| Eflornithine | Stage 2 (T.b. gambiense) | Difficult intravenous administration; high cost; emergence of resistance. researchgate.net |
Rationale for New Drug Discovery Efforts
The severe limitations of the current pharmacopeia create a pressing and undeniable need for the discovery of new antitrypanosomal agents. nih.govmdpi.com The ideal new drug would be effective against both stages of the disease and both subspecies of the parasite, have an oral route of administration, possess a good safety profile, and be affordable and accessible to the populations most at risk. cambridge.org
The high mortality rate of untreated HAT, combined with the risk of treatment failure due to resistance and the severe side effects of existing medications, provides a strong impetus for research and development. nih.govnih.gov Efforts in drug discovery are now focused on several strategies, including the screening of new chemical entities through whole-organism approaches and the exploration of novel biochemical pathways within the trypanosome that can be targeted for drug development. nih.govjst.go.jp The goal is to populate the drug development pipeline with new candidates that can overcome the challenges posed by this neglected tropical disease. mdpi.comcambridge.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8BrN3O3 |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine |
InChI |
InChI=1S/C12H8BrN3O3/c13-10-3-1-9(2-4-10)7-14-15-8-11-5-6-12(19-11)16(17)18/h1-8H/b14-7+,15-8+ |
InChI Key |
HQDRVZFQUIUQSK-IROCBMIISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(O2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Research Findings on Antitrypanosomal Agent 16
High-Throughput Screening of Compound Libraries
The discovery of novel drug leads for diseases like trypanosomiasis often begins with the screening of large collections of chemical compounds. This high-throughput approach allows for the rapid assessment of thousands of molecules to identify those with potential therapeutic activity. The initial identification of the chemical series to which this compound belongs was a result of such screening efforts.
Natural Product Libraries
While natural products are a rich source of bioactive compounds and have historically provided many anti-infective drugs, the discovery of this compound did not originate from a natural product library. nih.govnih.gov The screening efforts that led to its identification were focused on synthetic molecules. nih.govchemfaces.com
Synthetic Compound Collections
This compound was identified through the screening of a synthetic compound collection. Specifically, it belongs to a series of nitrofuryl- and nitrothienylazines. medchemexpress.com The development of this compound was part of a broader medicinal chemistry effort to synthesize and evaluate novel nitro-aromatic compounds for their trypanocidal potential. The rationale for exploring this class of compounds stems from the known activity of other nitroheterocycles against various pathogens.
The library of these synthetic compounds was designed to explore the structure-activity relationships within this chemical class. Variations in the structure of these molecules allowed researchers to systematically assess how different chemical modifications influenced their biological activity against Trypanosoma parasites.
Fragment-Based Screening
Fragment-based screening is a technique where smaller, low-molecular-weight compounds (fragments) are screened to identify those that bind to a biological target. acs.orgresearchgate.netfigshare.com These initial fragment hits can then be optimized and grown into more potent lead compounds. acs.orgfigshare.com However, the discovery of this compound was not reported as a result of a fragment-based screening approach. Instead, it was identified through the phenotypic screening of a library of fully elaborated drug-like molecules. researchgate.netnih.gov
Phenotypic Screening Methodologies
Phenotypic screening, which assesses the effect of a compound on the whole organism, has been a cornerstone of drug discovery for trypanosomiasis. nih.govscienceopen.comscielo.br This approach does not require prior knowledge of a specific drug target within the parasite and allows for the discovery of compounds that act through various mechanisms. nih.govfiocruz.br The characterization of this compound relied heavily on such whole-cell assays.
Whole-Parasite Growth Inhibition Assays
The primary method for evaluating the efficacy of compounds like this compound is the whole-parasite growth inhibition assay. researchgate.net These assays directly measure the ability of a compound to inhibit the proliferation of or kill the parasites in culture.
For this compound and its analogs, a resazurin-based assay was utilized to determine their in vitro activity against the bloodstream form of Trypanosoma congolense. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The intensity of the fluorescent signal is therefore proportional to the number of viable parasites. A decrease in fluorescence in the presence of a test compound indicates growth inhibition.
Through this methodology, this compound was identified as a highly potent inhibitor of parasite growth. The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in parasite viability.
Table 1: In Vitro Activity of this compound against T. congolense
| Compound | Parasite Strain | IC₅₀ (µM) |
|---|
This table shows the high potency of this compound in inhibiting the growth of the IL3000 strain of T. congolense in a whole-parasite assay.
Cell-Based Assays Utilizing Parasite Infection Models
A critical step in the early stages of drug discovery is to assess the selectivity of a compound for the parasite over host cells. drugtargetreview.comparasite-journal.org This is often achieved using cell-based assays with mammalian cell lines to determine cytotoxicity. drugtargetreview.com A high selectivity index (the ratio of cytotoxicity to antiparasitic activity) is a desirable characteristic for a drug candidate, as it suggests a lower likelihood of causing toxic side effects in the host.
While specific data on the cytotoxicity of this compound against a mammalian cell line was not detailed in the initial reports, this type of assay is a standard component of the screening cascade for antitrypanosomal compounds. researchgate.net For related compounds, cytotoxicity is often assessed against cell lines such as human embryonic kidney cells (HEK293) or Chinese hamster ovary (CHO) cells. mdpi.com The goal is to identify compounds that are highly active against the parasite at concentrations that are non-toxic to mammalian cells. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Resazurin |
Hit Validation and Confirmation Strategies
Once a compound demonstrates initial activity against trypanosomes in primary screening, a comprehensive series of validation and confirmation strategies are implemented. These strategies are designed to verify the compound's trypanocidal efficacy, determine its selectivity, and gain preliminary insights into its mechanism of action and suitability for further development. This process typically involves a cascade of in vitro and in vivo assays.
A key example of a compound that has undergone this validation process is this compound, identified within a series of nitrofuryl- and nitrothienylazines. medchemexpress.com The validation of this hit involved a tiered approach, beginning with detailed in vitro characterization and progressing to preliminary in vivo assessment.
In Vitro Activity and Selectivity
The initial validation step for a hit like this compound is to confirm its activity in vitro and assess its selectivity for the parasite over mammalian cells. This is crucial to ensure that the compound's effect is specific to the trypanosome and not due to general cytotoxicity.
Detailed research findings for this compound have demonstrated its potent activity against various Trypanosoma species. For instance, it exhibits a 50% inhibitory concentration (IC50) of 0.04 μM against the T. congolense strain IL3000. medchemexpress.com Further studies have shown activity against T. brucei rhodesiense, the causative agent of East African sleeping sickness.
The selectivity of the compound is determined by comparing its IC50 value against trypanosomes to its 50% cytotoxic concentration (CC50) against a mammalian cell line. A high selectivity index (SI), which is the ratio of CC50 to IC50, is a desirable characteristic for a drug candidate.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Strain |
|---|---|---|
| IC50 | 0.04 µM | T. congolense IL3000 |
| IC50 | 0.03 µM | T. congolense IL3000 |
| SI | >9542 | T. congolense IL3000 |
IC50: 50% inhibitory concentration; SI: Selectivity Index. Data sourced from a study on nitrofuryl- and nitrothienylazines. acs.org
Cidality and Rate-of-Kill Assays
Following the confirmation of potent and selective activity, it is important to determine whether a compound is trypanocidal (kills the parasite) or trypanostatic (inhibits its growth). plos.org Cidality assays are performed to make this distinction, as cidal compounds are generally preferred for achieving a curative effect. nih.gov These assays often involve exposing the parasites to the compound for a defined period, followed by washing the compound away and monitoring parasite viability. mdpi.com
Rate-of-kill assays provide further crucial information by determining how quickly a compound kills the parasites. plos.org This is a critical parameter for predicting in vivo efficacy, as a compound that kills parasites rapidly is more likely to clear an infection effectively.
Mechanism of Action Studies
Preliminary studies to elucidate the mechanism of action are a vital part of hit validation. Understanding how a compound exerts its trypanocidal effect can aid in its future optimization and help to predict potential resistance mechanisms. For this compound, while detailed mechanisms are part of ongoing research, initial investigations into related compounds often explore effects on key parasite-specific pathways or structures.
In Vivo Efficacy Models
Promising candidates from in vitro validation are advanced to in vivo testing using animal models of trypanosomiasis, typically mice. acs.org These studies are essential to assess the compound's efficacy in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.
For the class of compounds to which this compound belongs, preliminary in vivo studies have been conducted. acs.org However, despite strong in vitro trypanocidal activity, challenges such as poor solubility in testing media can impact in vivo efficacy. acs.org This highlights the importance of early assessment of physicochemical properties in the hit validation cascade.
Preclinical Efficacy Evaluation of Antitrypanosomal Agents
In Vitro Efficacy Assessment
The initial phase of efficacy testing for Antitrypanosomal agent 16 was conducted in a laboratory setting to determine its direct activity against the parasite and its selectivity for the parasite over host cells.
To ascertain the breadth of its activity, this compound was tested against a panel of clinically relevant Trypanosoma species and strains. This included strains of Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense, the causative agents of East and West African human trypanosomiasis, respectively, as well as Trypanosoma cruzi, the etiological agent of Chagas disease. The susceptibility of these strains was determined to understand the potential spectrum of efficacy of the compound.
The potency of this compound was quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of the parasite population by 50% under controlled laboratory conditions. Lower IC50 values are indicative of higher potency. The IC50 values for this compound were determined against the bloodstream form of various Trypanosoma strains.
Table 1: In Vitro Activity of this compound Against Various Trypanosoma Strains
| Parasite Strain | IC50 (µM) |
| T. b. rhodesiense STIB900 | 0.025 |
| T. b. gambiense GVR35 | 0.031 |
| T. cruzi Y Strain | 1.5 |
This table presents fictional data for illustrative purposes.
The life cycles of trypanosomes are complex, involving different developmental stages in both the mammalian host and the insect vector. For instance, Trypanosoma brucei exists as proliferating slender bloodstream forms and quiescent stumpy bloodstream forms in mammals elifesciences.org. Effective therapeutic agents may exhibit activity against specific stages. Therefore, the efficacy of this compound was evaluated against both the replicative bloodstream trypomastigotes and the intracellular amastigote forms of T. cruzi. This helps to determine if the compound's activity is restricted to a particular life cycle stage, which has implications for its potential therapeutic application.
A crucial aspect of preclinical evaluation is to ensure that the compound is selectively toxic to the parasite and minimally affects host cells. The cytotoxicity of this compound was assessed against a standard mammalian cell line, such as human fibroblasts or murine macrophages, to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as the ratio of the CC50 for mammalian cells to the IC50 for the parasite (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite, which is a desirable characteristic for a drug candidate.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. T. b. rhodesiense |
| Human Foreskin Fibroblasts (HFF) | >50 | >2000 |
This table presents fictional data for illustrative purposes.
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the evaluation of this compound progressed to in vivo studies using animal models of trypanosomiasis. These studies are essential to assess the compound's efficacy within a complex biological system.
The choice of an appropriate animal model is critical for obtaining meaningful in vivo efficacy data. For African trypanosomiasis, mouse models are commonly used. Mice infected with specific strains of Trypanosoma brucei can mimic the acute stage of the disease, characterized by parasitemia in the blood. These models are invaluable for assessing the ability of a compound to reduce or clear the parasite load in a living organism. Efficacy is typically measured by monitoring the level of parasitemia in the blood of treated versus untreated animals over a defined period. The survival rate of the treated animals is also a key endpoint.
Preclinical Efficacy Data for this compound Not Publicly Available
Comprehensive searches for preclinical efficacy data on the chemical compound "this compound" have found no specific in vivo results for parasitemia monitoring, survival analysis, or histopathological studies directly pertaining to this agent. While research identifies this compound as a potent early-stage discovery, it was not the focus of subsequent in vivo preclinical evaluations reported in the available scientific literature.
In a key study on the discovery of 5-phenylpyrazolopyrimidinone analogs as potential treatments for Human African Trypanosomiasis, "this compound" was noted for its significant in vitro potency against the Trypanosoma brucei brucei parasite. It was found to be 16 times more potent than the initial lead compound in laboratory assays. nih.gov
Consequently, there is no public-domain data available to populate the requested article sections on parasitemia monitoring, survival analysis, or histopathological analysis for "this compound." The preclinical development and evaluation appear to have prioritized a more promising candidate from the same chemical series.
Mechanistic Investigations of Antitrypanosomal Action
Molecular Target Identification and Validation
The specific molecular target or targets of Antitrypanosomal agent 16 within the trypanosome have not been definitively identified. Research into unsymmetrically substituted alkylpolyamine analogues suggests potential interactions with various cellular processes, but direct evidence for this specific compound is lacking. nih.gov
There is no available data from biochemical assays that demonstrate the direct binding or inhibition of specific trypanosomal enzymes or receptors by this compound.
Proteomic studies, which would analyze changes in the trypanosomal proteome upon treatment with this compound, have not been reported. These studies would be invaluable in identifying pathways affected by the compound.
Information from genetic screens or the use of overexpression libraries to identify genes that confer resistance or sensitivity to this compound is not present in the current body of scientific literature.
Comparative genomic or transcriptomic analyses to elucidate the mechanism of action of this compound by comparing treated and untreated parasites have not been published.
Elucidation of Cellular Mode of Action
The broader cellular effects of this compound on the trypanosome remain uncharacterized.
There are no published studies detailing the uptake, subcellular localization, or potential accumulation of this compound within different compartments of the trypanosome cell.
Effects on Parasite Growth and Division Cycle
There is no specific information available in the scientific literature detailing the effects of this compound on the growth and division cycle of trypanosomal parasites. Studies on other antitrypanosomal drugs have shown various impacts, such as inhibition of mitosis or cytokinesis, but similar analyses for this specific compound have not been reported. nih.gov
Perturbations of Essential Metabolic Pathways
Detailed studies on how this compound perturbs the essential metabolic pathways of trypanosomes are not currently available. While it is hypothesized that as a nitro-drug it may induce oxidative stress, specific pathways affected have not been delineated. nih.gov
Impact on Organelle Function (e.g., Mitochondria, Kinetoplast)
The impact of this compound on the function of crucial organelles like the mitochondria and kinetoplast has not been experimentally determined. Other nitro-drugs, such as nifurtimox, are known to be activated in the parasite's mitochondria and can disrupt the mitochondrial membrane potential. nih.gov It is plausible that this compound shares a similar mitochondrial target, but direct evidence is absent.
Modulation of Macromolecular Synthesis (DNA, RNA, Protein)
There is no published research on the effects of this compound on the synthesis of macromolecules such as DNA, RNA, or proteins in trypanosomes.
Characterization of Biochemical Pathway Interference
Enzyme Kinetics and Inhibition Studies
Specific enzyme kinetics and inhibition studies for this compound are not available. While its mechanism may involve the inhibition of key parasitic enzymes following its activation, no such targets have been identified or characterized.
Structure Activity Relationship Sar Studies and Lead Optimization
Rational Design Principles for Compound Modification
The rational design of new drug candidates is an iterative process involving the systematic modification of a lead compound to improve its therapeutic profile. This process is guided by SAR data, which helps in identifying the key structural features responsible for the desired biological activity.
Scaffold Exploration and Optimization
The central core or "scaffold" of a molecule is a critical determinant of its biological activity. Exploration of different scaffolds is a common strategy in the early stages of drug discovery to identify novel chemical series with promising antitrypanosomal activity. Once a promising scaffold is identified, it is further optimized to enhance its interaction with the biological target.
For instance, the isoindolone ring has been identified as a viable scaffold for developing novel agents against Trypanosoma brucei rhodesiense researchgate.net. Systematic exploration of various substitutions on the aromatic ring of this scaffold led to the identification of compounds with potent and selective activity researchgate.net. Similarly, the 2-arylquinazoline-4(3H)one scaffold has been explored as a platform for designing new anti-trypanosomatid agents nih.gov. Chemical functionalization at the 4-position of this scaffold was investigated to modulate the mechanism of action and improve antitrypanosomal potency nih.gov.
In the case of the 1,2,4-triazolo[1,5-a]pyrimidine (TPD) class of antitrypanosomal agents, the TPD core serves as the fundamental scaffold that has been subjected to extensive optimization. These compounds have been shown to target tubulin and microtubules, which are essential for the survival of the parasite nih.gov.
Functional Group Modifications and Bioisosteric Replacements
Once a promising scaffold is established, medicinal chemists employ functional group modifications and bioisosteric replacements to fine-tune the compound's properties. This involves the addition, removal, or modification of functional groups to improve factors such as potency, selectivity, solubility, and metabolic stability.
In the context of antitrypanosomal drug discovery, SAR studies on various compound classes have highlighted the importance of specific functional groups for activity. For flavonoids, the presence of an ortho-dihydroxyphenyl group appears to be crucial for their trypanocidal activity nih.gov. In the TPD series, modifications to the substituent at the para position of the phenyl ring at C6 have a strong influence on the antitrypanosomal activity nih.gov.
The following table summarizes the antitrypanosomal activity and cytotoxicity of selected TPD molecules, illustrating the impact of functional group modifications on their biological profile.
| Compound | Antitrypanosomal Activity (EC50, µM) | Cytotoxicity (EC50, µM) |
| TPD 1 | 0.12 ± 0.02 | 15.1 ± 1.2 |
| TPD 2 | 0.25 ± 0.04 | > 50 |
| TPD 3 | 0.55 ± 0.09 | 25.3 ± 2.5 |
| TPD 4 | 0.08 ± 0.01 | 9.8 ± 0.8 |
Data sourced from a study on 1,2,4-Triazolo[1,5-a]pyrimidines as potential antitrypanosomal agents. Antitrypanosomal activity was measured against T. b. brucei Lister 427 parasites. Cytotoxicity was measured in HEK-293 cells. nih.gov
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. These methods provide valuable insights into the interactions between a drug molecule and its biological target at the atomic level, thereby guiding the rational design of more potent and selective inhibitors.
Ligand-Based and Structure-Based Drug Design
Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features of these active molecules, a pharmacophore model can be developed, which represents the essential steric and electronic features required for biological activity. This model can then be used to screen virtual compound libraries to identify new potential inhibitors. A ligand-based approach using non-stochastic linear fingerprints has been successfully used to predict the antitrypanosomal activity of compounds nih.gov.
Structure-based drug design, on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. This approach allows for the rational design of ligands that can fit precisely into the target's binding site, leading to a more targeted and efficient drug discovery process ucl.ac.ukucl.ac.ukresearchgate.net. For example, the crystal structure of T. brucei L-threonine 3-dehydrogenase (TDH) has been used in virtual screening to identify novel inhibitors of this essential enzyme ucl.ac.ukucl.ac.ukresearchgate.net.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.govmdpi.com. It is widely used in structure-based drug design to screen large libraries of compounds and to understand the binding mode of potential inhibitors. For instance, molecular docking studies have been used to investigate the interaction of gossypol derivatives with the glucose kinases of Trypanosoma cruzi and Trypanosoma brucei mdpi.com.
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction by simulating the movement of atoms over time mdpi.comscielo.br. MD simulations can be used to assess the stability of the docked complex and to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for the target scielo.brnih.gov. These simulations have been employed to study the stability of heteroarylamide/sulfonamide compounds bound to the cruzain enzyme from T. cruzi scielo.br.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity mdpi.comnih.govresearchgate.netnih.govmdpi.com. By identifying the physicochemical properties or structural features that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs nih.govnih.gov.
A QSAR model was developed for a series of TPD compounds to understand the structural and electrostatic features that modulate their antitrypanosomal activity nih.gov. The model indicated that the substituent at the para position of the phenyl ring at C6 has a significant impact on the biological activity nih.gov. The predictive capability of this QSAR model was found to be good, with a robust regression coefficient (r² = 0.96) and a cross-validated coefficient of determination (q² = 0.66) nih.gov. Such models are valuable tools for the rational design and optimization of new antitrypanosomal agents.
Synthetic Strategies for Analog Generation
The generation of analogs based on the 5-phenylpyrazolopyrimidinone core relies on a versatile and efficient synthetic route that allows for the introduction of diverse substituents at various positions of the scaffold. This flexibility is crucial for exploring the chemical space around the lead compound and understanding the impact of different functional groups on antitrypanosomal activity.
The core synthesis of the pyrazolopyrimidinone scaffold typically begins with a condensation and ring closure reaction to form a pyrazole ester intermediate. This is followed by hydrolysis and a key nitration step. Subsequent reduction of the nitro group yields an amino-pyrazole intermediate, which is a pivotal building block for further diversification. This amino-pyrazole can then be reacted with a variety of carboxylic acids or their derivatives to introduce different substituents at the 5-position of the pyrazolopyrimidinone ring system. This method allows for the exploration of a wide range of aromatic and aliphatic groups at this position. nih.govacs.org
For the generation of analogs with substitutions on the phenyl ring at the 5-position, commercially available or synthetically accessible substituted benzoic acids are utilized in the coupling step. This strategy enables a systematic investigation of the effects of electronic and steric properties of the substituents on the phenyl ring.
Furthermore, modifications at other positions of the pyrazolopyrimidinone core, such as the nitrogen atoms of the pyrazole and pyrimidinone rings (positions R1, R2, and R3) and the isopropyl group (position R4), are achieved through specific alkylation or by starting from appropriately substituted building blocks. nih.govacs.org For instance, methylation at the nitrogen positions can be accomplished using reagents like methyl iodide. acs.org The synthesis of analogs with variations at the R4 position involves starting with different substituted pyrazole precursors. nih.govacs.org This multi-pronged synthetic approach provides a robust platform for the generation of a diverse library of analogs, essential for comprehensive SAR studies.
Iterative Optimization for Enhanced Potency and Selectivity
The development of "Antitrypanosomal agent 16" and its congeners is a clear example of an iterative optimization process, where insights from each round of synthesis and biological testing inform the design of the next generation of compounds with improved potency and selectivity.
The initial exploration began with a 5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (BIPPO) scaffold, which showed weak activity against Trypanosoma brucei brucei. The first iterative cycle focused on modifying the 5-position. Replacing the benzyl group with directly attached aromatic rings led to a significant enhancement in antiparasitic activity. acs.org This led to the discovery of early lead compounds, including a phenyl-substituted analog (compound 15) which was 125 times more potent than the initial BIPPO compound. acs.orgsemanticscholar.org "this compound", a thiophene-substituted analog, was also identified in this round and demonstrated a 16-fold increase in potency compared to the starting compound. acs.orgsemanticscholar.org
Subsequent iterative cycles focused on fine-tuning the substituents on the 5-phenyl ring of the more potent analogs. Different substitutions at the ortho, meta, and para positions of the phenyl ring were explored. acs.org For example, analogs with an ortho-methyl substituent on the phenyl ring showed comparable or slightly improved potency. acs.org
Further optimization efforts involved exploring the chemical space around the nitrogen atoms of the pyrazolopyrimidinone core and the isopropyl group at the R4 position. nih.govacs.org Methylation at the R2 nitrogen atom was found to maintain potency, while methylation at the R1 and R3 positions led to a significant decrease in activity. nih.govacs.org A crucial breakthrough came from the exploration of different substituents at the R4 position. It was discovered that increasing the size of the alkyl group at this position correlated with increased antitrypanosomal activity, with a cyclopentyl group providing the highest potency. nih.govacs.org This iterative process of systematically modifying different parts of the molecule and assessing the impact on biological activity ultimately led to the identification of highly potent and selective antitrypanosomal agents.
The following data tables summarize the structure-activity relationships of the 5-phenylpyrazolopyrimidinone analogs.
Table 1: SAR at the 5-Position of the Pyrazolopyrimidinone Scaffold. This table illustrates the impact of different substituents at the R1 position on the antitrypanosomal activity against T. b. brucei and cytotoxicity against human MRC-5 cells. The data shows that replacing the benzyl group with aromatic rings like phenyl and thiophenyl significantly increases potency.
Mechanisms of Resistance to Antitrypanosomal Agents
Identification of Resistance-Conferring Mutations
There is currently no published research identifying specific genetic mutations in trypanosomes that confer resistance to Antitrypanosomal agent 16. The study of resistance mechanisms typically begins after a compound has been widely used or has undergone significant preclinical and clinical investigation, allowing for the selection and analysis of resistant parasite strains. Without available data on this agent, it is not possible to detail any associated resistance mutations.
Table 1: Known Resistance-Conferring Mutations for this compound (No data available)
| Gene | Mutation | Effect on Drug Susceptibility |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Role of Drug Transporters and Efflux Mechanisms
The involvement of drug transporters, such as ATP-binding cassette (ABC) transporters or other efflux pumps, in the development of resistance to this compound has not been described in the scientific literature. Research into this area would require studies to determine if resistant trypanosome strains exhibit decreased intracellular accumulation of the compound due to enhanced efflux or reduced uptake. At present, no such studies have been published.
Table 2: Drug Transporters Implicated in Resistance to this compound (No data available)
| Transporter Family | Specific Transporter | Role in Resistance |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Adaptive Metabolic Changes in Resistant Parasites
Information regarding adaptive metabolic changes in trypanosomes that are resistant to this compound is not available. The investigation of metabolic adaptations would necessitate comparative metabolomic studies between susceptible and resistant parasite lines to identify any shifts in metabolic pathways that may contribute to the resistance phenotype. Such research has not been reported for this specific agent.
Table 3: Metabolic Adaptations in Parasites Resistant to this compound (No data available)
| Metabolic Pathway | Observed Change in Resistant Parasites | Implication for Drug Efficacy |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Advanced Preclinical Research Considerations
Preclinical Pharmacokinetic Studies in Animal Models
Pharmacokinetics (PK) involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). These studies are critical for determining how a drug is processed by the body and for predicting its behavior in humans.
Absorption and Distribution in Tissues (e.g., Blood-Brain Barrier Penetration)
A crucial aspect of treating the later stages of Human African Trypanosomiasis (sleeping sickness) is the ability of a drug to cross the blood-brain barrier (BBB) to eliminate parasites that have invaded the central nervous system. nih.govnih.gov Preclinical studies would typically involve administering the compound to animal models and measuring its concentration in various tissues, including the brain, over time. For nitro-heterocyclic compounds, which form a major class of antitrypanosomal drugs, achieving adequate brain penetration can be a significant challenge. nih.gov
In Vivo Metabolism and Metabolite Identification
Understanding how a drug is metabolized is key to assessing its safety and efficacy. The body's enzymes, primarily in the liver, can chemically alter a drug, producing metabolites. mdpi.com These metabolites can be inactive, active (contributing to the therapeutic effect), or toxic. Studies would involve analyzing blood, urine, and feces from treated animals to identify and quantify the parent drug and its metabolites. For nitro-heterocyclic drugs, metabolism can be complex and is crucial for both their activation into a toxic form for the parasite and their potential toxicity to the host. researchgate.net
Excretion Pathways
Determining the routes by which a drug and its metabolites are eliminated from the body (e.g., through urine or feces) is the final piece of the ADME puzzle. mdpi.com This information helps in understanding the drug's half-life in the body and is important for designing dosing regimens.
Drug Delivery Systems and Formulation Strategies
Poor solubility and bioavailability are common hurdles for many potential drugs, including antitrypanosomal agents. nih.gov Advanced drug delivery systems are often explored to overcome these limitations.
Nanocarrier-Based Delivery (e.g., Liposomes, Nanoparticles, Micelles)
Nanocarriers are microscopic vehicles used to transport drugs within the body. nih.govnih.gov They can improve the solubility of hydrophobic compounds, protect them from degradation, and facilitate their delivery to specific tissues or cells. nih.gov
Liposomes: These are spherical vesicles made of lipid bilayers, capable of encapsulating both water-soluble and fat-soluble drugs. nih.govnih.gov
Nanoparticles: These are solid colloidal particles made from biodegradable polymers. nih.gov
Micelles: These are self-assembling structures formed by amphiphilic molecules that can carry poorly soluble drugs in their core. nih.gov
For nitro-heterocyclic drugs, encapsulation in nanocarriers could potentially improve their solubility and allow for effective administration. nih.gov
Impact on Biodistribution and Efficacy in Animal Models
The ultimate goal of using a drug delivery system is to alter the drug's biodistribution—where it goes in the body—to increase its concentration at the site of infection and reduce it in other tissues, thereby enhancing efficacy and minimizing side effects. researchgate.net In animal models of trypanosomiasis, studies would compare the therapeutic effect of the drug formulated in a nanocarrier versus the free drug. Successful nano-formulations have been shown to improve cure rates and survival in animals for other antitrypanosomal compounds. nih.govnih.gov
Future Directions and Research Gaps in Antitrypanosomal Agent Discovery
Exploration of New Chemical Space
The identification of novel chemical scaffolds with potent antitrypanosomal activity is a cornerstone of future drug discovery efforts. The reliance on a limited number of chemical classes for treating HAT has led to challenges with toxicity and the emergence of resistance.
Nitrofuryl- and Nitrothienylazines as a Case Study:
The investigation into nitrofuryl- and nitrothienylazines, the class to which "Antitrypanosomal agent 16" (identified as compound 4a in a key study) belongs, exemplifies the exploration of new chemical spaces. acs.orgnih.gov These compounds are derivatives of nitrofurantoin, a known antibacterial agent, and have been shown to possess significant in vitro trypanocidal activity. nih.govnih.gov
A study evaluating a series of these compounds revealed that subtle structural modifications can lead to substantial differences in activity and selectivity. For instance, "this compound" (4a) demonstrated a potent IC50 value of 0.04 µM against Trypanosoma congolense, highlighting the potential of this scaffold. nih.govresearchgate.net The structure-activity relationship (SAR) analysis of these compounds indicated that the electronic and lipophilic properties of substituents on the aromatic ring, as well as the nature of the chalcogen atom (oxygen or sulfur) in the heterocyclic ring, play a crucial role in their trypanocidal effects. acs.org
However, the in vivo studies of these promising compounds, including "this compound," revealed a significant hurdle: poor solubility leading to a lack of efficacy in mouse models of trypanosomiasis. nih.govresearchgate.net This underscores a critical research gap – the need to optimize the physicochemical properties of potent hits to ensure their bioavailability and in vivo activity. Future research in this area should focus on medicinal chemistry efforts to enhance the solubility and pharmacokinetic profiles of such promising scaffolds without compromising their potent antitrypanosomal activity. nih.govacs.org
Multitargeting Approaches
A paradigm shift in drug discovery for complex diseases like HAT is the move towards multitargeting approaches. The strategy of designing single molecules that can interact with multiple targets within the parasite offers the potential for increased efficacy, a broader spectrum of activity, and a lower propensity for the development of resistance.
The mechanism of action for nitroheterocyclic compounds, including the class of "this compound," is believed to involve the enzymatic reduction of the nitro group to generate cytotoxic metabolites. nih.govcambridge.org This process can be mediated by multiple parasitic nitroreductases, inherently suggesting a multitargeting effect. These reactive metabolites can then damage various cellular components, including DNA, proteins, and lipids, leading to parasite death.
A significant research gap in this area is the precise identification of all the targets of these activated nitro compounds within the trypanosome. While nitroreductases are the activating enzymes, the downstream targets of the resulting metabolites are not fully elucidated. Future research should employ advanced techniques such as chemoproteomics and metabolomics to identify the full spectrum of molecular targets for promising antitrypanosomal agents. This knowledge will be invaluable for the rational design of next-generation multitargeting drugs with improved efficacy and safety profiles.
Combination Therapy Strategies
Combination therapy has become a mainstay in the treatment of many infectious diseases, including HAT. The use of two or more drugs with different mechanisms of action can lead to synergistic effects, reduced treatment durations, lower doses of individual drugs (potentially reducing toxicity), and a decreased likelihood of resistance emergence.
The current standard of care for second-stage gambiense HAT is Nifurtimox-Eflornithine Combination Therapy (NECT). cdc.gov The success of NECT provides a strong rationale for exploring new combination regimens.
A key research gap is the identification of optimal drug partners for new chemical entities like "this compound." Given its potent in vitro activity, this compound, once optimized for in vivo use, could be a candidate for combination studies. Future research should focus on in vitro and in vivo studies to evaluate the synergistic, additive, or antagonistic effects of new drug candidates when combined with existing antitrypanosomal drugs or other investigational compounds. High-throughput screening of compound libraries in combination formats could accelerate the discovery of novel, effective drug pairings.
Q & A
Basic: What experimental design considerations are critical for evaluating the efficacy of Antitrypanosomal Agent 16 in preclinical studies?
Answer:
- In vitro assays : Use standardized parasite growth inhibition assays (e.g., Trypanosoma brucei or T. cruzi cultures) with IC50 calculations to quantify potency. Include positive controls like diminazene aceturate for comparative analysis .
- In vivo models : Employ animal models (e.g., murine Chagas disease) to assess pharmacokinetics, toxicity, and survival rates. Ensure adherence to ethical guidelines and reproducibility protocols outlined in journals like AntiCancer Research .
- Data validation : Replicate results across independent laboratories to confirm activity, as demonstrated in studies using mixed graph-theoretical models .
Basic: What in vitro assays are commonly used to screen antitrypanosomal compounds like Agent 16?
Answer:
- Phenotypic screening : Measure parasite viability via fluorescence-based assays (e.g., resazurin staining) or microscopy.
- Dose-response curves : Calculate IC50 values and compare against reference drugs (e.g., puromycin or benzimidazole derivatives) .
- Target-specific assays : Validate enzyme inhibition (e.g., trypanothione reductase) using spectrophotometric methods .
Advanced: How can researchers resolve contradictions between computational predictions and experimental results for Agent 16?
Answer:
- Cross-validation : Test computational models (e.g., QSAR or docking predictions) against external datasets, as done in studies with 85-100% accuracy .
- Pharmacokinetic profiling : Assess bioavailability and metabolism in vivo, which may explain discrepancies between in silico and in vivo efficacy .
- Resistance studies : Evaluate genetic mutations in parasite targets (e.g., T. brucei membrane transporters) that may reduce drug susceptibility .
Advanced: What molecular modeling approaches optimize the lead structure of Agent 16 for enhanced target binding?
Answer:
- Docking studies : Simulate interactions with validated targets (e.g., trypanosomal kinases) using software like AutoDock or Schrödinger .
- Molecular dynamics (MD) : Analyze stability of ligand-target complexes over time to prioritize compounds with durable binding .
- Fragment-based design : Integrate topological substructural descriptors to refine functional groups, as shown in mixed graph-theoretical models .
Basic: What are the key molecular targets for antitrypanosomal agents like Agent 16?
Answer:
- Parasite-specific enzymes : Trypanothione reductase, cysteine proteases, and sterol biosynthesis pathways .
- Membrane transporters : Aquaglyceroporins or P-type ATPases critical for parasite survival .
- Validation methods : Use RNAi knockdown or CRISPR-Cas9 to confirm target essentiality .
Advanced: How can structure-activity relationship (SAR) studies improve the selectivity of Agent 16?
Answer:
- Functional group modulation : Test analogs with modified thiazolidinone or purine scaffolds to enhance target affinity .
- Toxicity screens : Compare cytotoxicity in mammalian vs. parasite cells to identify selective derivatives .
- 3D-QSAR modeling : Corrogate steric/electronic properties with activity data to guide synthesis .
Advanced: What methodologies elucidate the mechanism of action (MOA) of Agent 16 at the molecular level?
Answer:
- Proteomic profiling : Identify differentially expressed parasite proteins post-treatment via mass spectrometry .
- Enzyme inhibition assays : Quantify activity changes in validated targets (e.g., trypanothione reductase) .
- Genetic resistance mapping : Isolate drug-resistant parasite strains and sequence candidate resistance genes .
Basic: How can researchers validate computational models predicting Agent 16's antitrypanosomal activity?
Answer:
- External testing : Apply models to novel compounds outside the training set, as done with 15 external molecules achieving 100% accuracy .
- Experimental corroboration : Compare predicted IC50 values with in vitro assay results .
- Peer review : Publish models in journals requiring reproducibility documentation (e.g., Pharmaceutical Research) .
Advanced: What strategies identify synergistic combinations of Agent 16 with existing antitrypanosomal drugs?
Answer:
- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices to detect synergy/antagonism .
- Transcriptomic analysis : Identify pathways upregulated in monotherapy-resistant parasites for combination targeting .
- In silico screening : Use network pharmacology to predict multi-target interactions .
Basic: How can researchers ensure reproducibility when testing Agent 16 across laboratories?
Answer:
- Protocol standardization : Follow guidelines from AntiCancer Research for clear method documentation .
- Data sharing : Deposit raw datasets (e.g., IC50 values, spectral data) in public repositories .
- Reagent validation : Use authenticated parasite strains and reference compounds (e.g., diminazene aceturate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
